molecular formula C84H44N4O3 B13139869 CID 139034479

CID 139034479

Cat. No.: B13139869
M. Wt: 1157.3 g/mol
InChI Key: GYFKJFGDWCORKV-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 139034479” is a chemical entity listed in the PubChem database

Properties

Molecular Formula

C84H44N4O3

Molecular Weight

1157.3 g/mol

InChI

InChI=1S/C84H44N4O3/c1-85(2)13-8-16-89-21-12-11-20(80(90-17-9-14-86(3)4)81(21)91-18-10-15-87(5)6)82-84-78-72-66-56-44-36-28-24-22-23-26-30(28)38(44)48-42-34(26)35-27(23)31-29-25(22)33-32(24)40-46(36)54-60-50(40)51-41(33)47-37(29)45-39(31)49-43(35)53-52(42)64(58(48)66)74(78)75-65(53)59(49)67-57(45)63-55(47)61(51)69-68(60)76(70(72)62(54)56)83(84,19-88(82)7)77(69)71(63)73(67)79(75)84/h11-12,82H,8-10,13-19H2,1-7H3

InChI Key

GYFKJFGDWCORKV-UHFFFAOYSA-N

Canonical SMILES

CN1CC23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C1C1=C(C(=C(C=C1)OCCCN(C)C)OCCCN(C)C)OCCCN(C)C)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 139034479 involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins to form inclusion complexes. The formation of these complexes is achieved through various methods, including the determination of the inclusion formation constant and the preparation of host inclusion in the non-polar cavity of cyclodextrins .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis techniques that ensure the consistent production of high-quality compounds. The use of advanced analytical techniques is crucial in verifying the quality and consistency of the produced compound .

Chemical Reactions Analysis

Types of Reactions: CID 139034479 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcomes, such as temperature, pressure, and solvent choice .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. These products are often characterized by their enhanced chemical properties, making them suitable for various applications.

Scientific Research Applications

CID 139034479 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating molecular interactions and biological pathways. In medicine, this compound is explored for its potential therapeutic applications, including drug development and disease treatment. Additionally, it has industrial applications in the production of advanced materials and chemical products .

Mechanism of Action

The mechanism of action of CID 139034479 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological outcomes, depending on the specific pathway involved .

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in various scientific fields Its unique properties, preparation methods, and wide range of applications make it a valuable subject of study

Q & A

Table 1: Checklist for Research Question Development

CriterionExample for this compoundReference
Specificity"How does this compound inhibit Enzyme X?"
MeasurabilityUse IC50 values or crystallographic data
RelevanceLink to disease models (e.g., cancer, neurodegeneration)

What are key considerations in designing experiments involving this compound?

Answer:

  • Hypothesis-driven design : State testable predictions (e.g., "this compound reduces oxidative stress in neuronal cells via Nrf2 activation") .
  • Controls and replication : Include positive/negative controls (e.g., known inhibitors) and triplicate runs to account for variability .
  • Ethical and safety protocols : Adhere to institutional guidelines for handling hazardous compounds and biological samples .

Q. Table 2: Experimental Design Components

ComponentExample ApplicationReference
Independent VariableConcentration gradient of this compound
Dependent VariableATPase activity measured via luminescence
Confounding FactorspH, temperature, solvent effects

How to conduct a comprehensive literature review for this compound research?

Answer:

  • Database selection : Use PubMed, SciFinder, and Google Scholar with Boolean terms (e.g., "this compound AND kinase inhibition NOT industrial") .
  • Critical appraisal : Evaluate studies for methodological rigor (e.g., sample size, statistical power) and conflicts of interest .
  • Synthesis tools : Use citation managers (e.g., Zotero) to organize findings and identify citation trends (e.g., rising interest in this compound’s pharmacokinetics) .

Advanced Research Questions

How to analyze and resolve contradictory data in studies on this compound?

Answer:

  • Triangulation : Cross-validate results using multiple techniques (e.g., NMR for structure, HPLC for purity) .
  • Bias assessment : Check for systematic errors (e.g., batch effects in cell cultures) or instrumentation drift .
  • Meta-analysis : Pool data from independent studies to assess effect size consistency (e.g., IC50 variability across labs) .

Q. Table 3: Common Data Contradictions and Solutions

Contradiction TypeResolution StrategyReference
Variability in IC50Standardize assay conditions (pH, temperature)
Discrepant toxicityValidate cell line authenticity via STR profiling

What methodological strategies ensure reproducibility in experiments with this compound?

Answer:

  • Detailed protocols : Document synthesis steps (e.g., reaction time, purification methods) and share via repositories like protocols.io .
  • Open data practices : Publish raw spectra, chromatograms, and statistical code in supplementary materials .
  • Collaborative verification : Partner with independent labs to replicate key findings (e.g., dose-response curves) .

How to integrate interdisciplinary approaches in this compound research?

Answer:

  • Combined techniques : Pair molecular dynamics simulations (chemistry) with in vivo efficacy studies (biology) to explore mechanism-action relationships .
  • Cross-disciplinary frameworks : Use systems biology models to predict this compound’s network-level effects .
  • Ethnographic insights : Interview clinicians to contextualize lab findings within patient care paradigms .

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